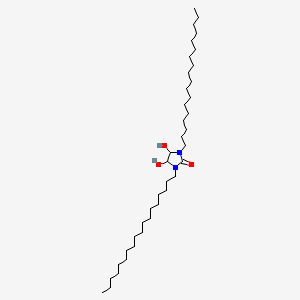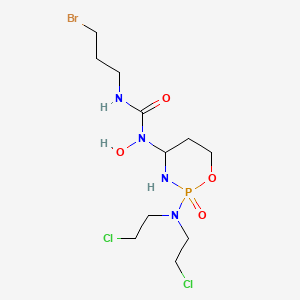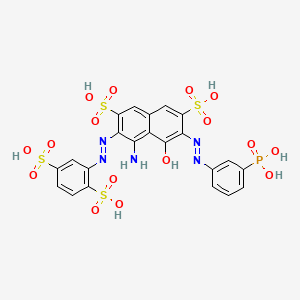
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are typically linked to aromatic rings. These compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid typically involves diazotization and coupling reactions. The process generally includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in aqueous solutions to facilitate the reactions and manage heat dissipation. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or other oxidized derivatives.
Reduction: Reduction of azo compounds typically results in the cleavage of the azo bond, forming the corresponding amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonating agents, or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Azoxy compounds or other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted azo compounds depending on the reagents used.
科学研究应用
Chemistry
Azo compounds are extensively studied for their electronic properties and are used as chromophores in dye chemistry.
Biology
In biological research, azo compounds are used as probes to study enzyme activities and as markers in histological studies.
Medicine
Some azo compounds have been investigated for their potential use in pharmaceuticals, particularly as prodrugs that release active amines upon reduction in the body.
Industry
Azo compounds are widely used in the textile industry for dyeing fabrics, in the food industry as colorants, and in the production of colored plastics and rubbers.
作用机制
The mechanism of action of azo compounds often involves the interaction of the azo group with various molecular targets. In biological systems, the reduction of the azo bond to release aromatic amines is a key step. This reduction can be catalyzed by enzymes such as azoreductases.
相似化合物的比较
Similar Compounds
Methyl Orange: A well-known azo dye used as a pH indicator.
Congo Red: Another azo dye used in histology for staining tissues.
Disperse Orange: Used in dyeing synthetic fibers.
Uniqueness
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is unique due to its complex structure, which includes multiple azo groups and various functional groups such as sulfonic acid and phosphonic acid. This complexity may impart unique properties such as enhanced solubility, specific binding interactions, and distinct electronic characteristics.
属性
CAS 编号 |
61482-25-5 |
|---|---|
分子式 |
C22H18N5O16PS4 |
分子量 |
767.6 g/mol |
IUPAC 名称 |
4-amino-3-[(2,5-disulfophenyl)diazenyl]-5-hydroxy-6-[(3-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H18N5O16PS4/c23-19-18-10(7-17(48(41,42)43)21(22(18)28)27-24-11-2-1-3-12(8-11)44(29,30)31)6-16(47(38,39)40)20(19)26-25-14-9-13(45(32,33)34)4-5-15(14)46(35,36)37/h1-9,28H,23H2,(H2,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChI 键 |
VMAVMCCIGIKEFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


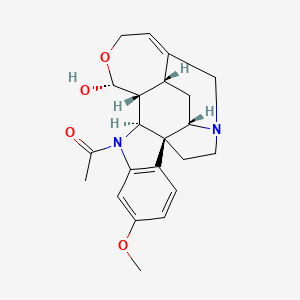
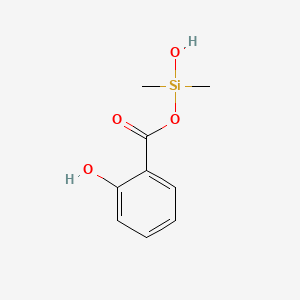

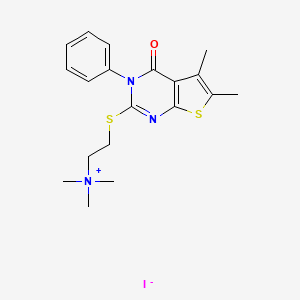
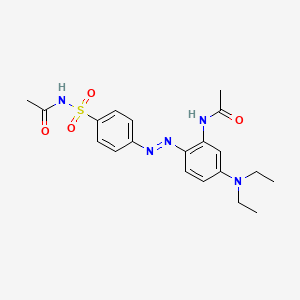
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
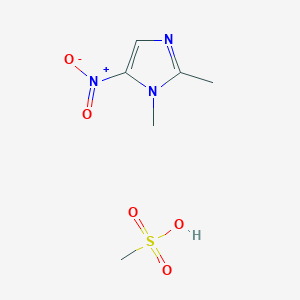
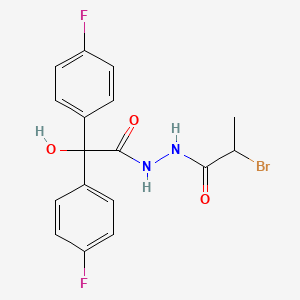

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)


